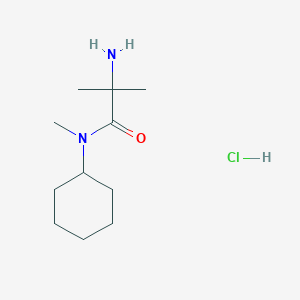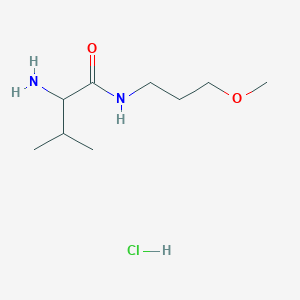
2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride
説明
2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 . It has an average mass of 182.648 Da and a monoisotopic mass of 182.082199 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride consists of a central carbon atom connected to an amine group, a methoxypropyl group, and an acetamide group . The hydrochloride indicates that this compound is a salt, which may enhance its solubility in polar solvents .Physical And Chemical Properties Analysis
2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride has a molecular weight of 182.65 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .科学的研究の応用
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide, a compound with similarities in functional groups, is primarily used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy. Its effects on the motility of the gastro-intestinal tract include improved tone and peristalsis of the stomach, accelerated gastric emptying, and enhanced pyloric activity. Metoclopramide's impact on drug absorption and its anti-emetic effects are notable, suggesting potential research applications in pharmacokinetics and pharmacodynamics (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Developmental Aspects of Drug Conjugation
The review by Dutton (1978) highlights the metabolic pathways involved in drug conjugation, including glucuronidation, which is crucial for the detoxification and excretion of drugs. Understanding these pathways can inform the development of therapeutic agents and their metabolic impacts, relevant to compounds like 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride (Dutton, 1978).
HPMA Copolymer-cyclic RGD Conjugates for Tumor Targeting
Research into N-(2-hydroxypropyl)-methacrylamide (HPMA) copolymer-cyclic RGD conjugates showcases the application of polymer-drug conjugates in targeting tumor angiogenesis. This indicates the potential of chemical compounds in designing targeted drug delivery systems, which could include derivatives of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride for cancer therapy (Pike & Ghandehari, 2010).
Safety And Hazards
While specific safety data for 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, or contact with skin and eyes . It’s also recommended to use this compound only under the supervision of a technically qualified individual .
特性
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(2)8(10)9(12)11-5-4-6-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIOWFNNPJNIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
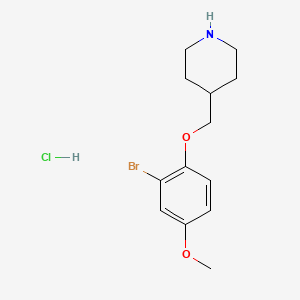
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)
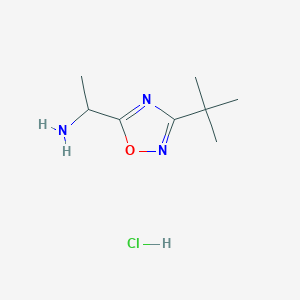
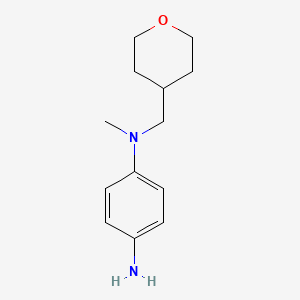
![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
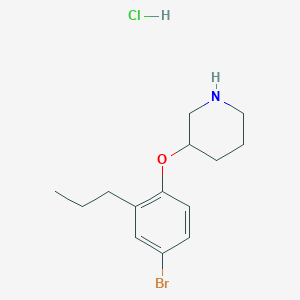
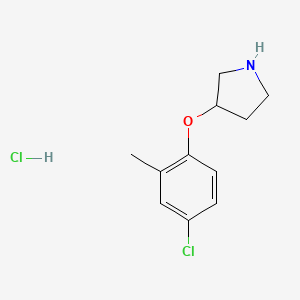
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
